An In-Depth Technical Guide to the Mechanism of Action of JNJ-10181457 Dihydrochloride
An In-Depth Technical Guide to the Mechanism of Action of JNJ-10181457 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-10181457 dihydrochloride is a potent and selective, non-imidazole histamine H3 receptor (H3R) inverse agonist with significant brain penetrance. Its mechanism of action centers on the modulation of the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other key neurotransmitters in the central nervous system. By acting as an inverse agonist, JNJ-10181457 not only blocks the effects of histamine but also reduces the constitutive activity of the H3 receptor, leading to an enhanced release of neurotransmitters such as acetylcholine and norepinephrine. This activity profile underlies its potential therapeutic utility in cognitive disorders and other neurological conditions. This guide provides a detailed overview of the molecular mechanism, key experimental data, and methodologies used to characterize JNJ-10181457 dihydrochloride.
Core Mechanism of Action: Histamine H3 Receptor Inverse Agonism
JNJ-10181457 dihydrochloride is classified as a selective histamine H3 receptor inverse agonist.[1][2] Unlike a neutral antagonist which only blocks the binding of an agonist, an inverse agonist elicits a pharmacological response opposite to that of an agonist. The histamine H3 receptor exhibits constitutive activity, meaning it is partially active even in the absence of its endogenous ligand, histamine. JNJ-10181457 binds to the H3 receptor and stabilizes it in an inactive conformation, thereby reducing this basal level of activity.
The primary consequence of H3 receptor inverse agonism by JNJ-10181457 is the disinhibition of neurotransmitter release. The H3 receptor is predominantly located on presynaptic nerve terminals where it functions as an autoreceptor on histaminergic neurons and as a heteroreceptor on neurons releasing other neurotransmitters. By inhibiting the constitutive activity of the H3 receptor, JNJ-10181457 enhances the release of:
-
Acetylcholine (ACh): A critical neurotransmitter for learning, memory, and attention.[3][4]
-
Norepinephrine (NE): A neurotransmitter involved in alertness, focus, and mood regulation.
This enhanced neurotransmission in key brain regions, such as the cortex, is believed to be the primary mechanism underlying the pro-cognitive effects of JNJ-10181457.[3][4]
Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.
Basal State and Agonist-Mediated Signaling
In its constitutively active state or when activated by an agonist like histamine, the H3 receptor initiates the following signaling cascade:
-
The α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The βγ-subunits of the G protein can directly modulate ion channels, such as inhibiting N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases neurotransmitter release.
JNJ-10181457-Mediated Inverse Agonism Signaling
JNJ-10181457 binds to the H3 receptor and promotes an inactive conformation, thereby attenuating the basal signaling activity. This leads to:
-
Disinhibition of Adenylyl Cyclase: The reduction in Gi/o signaling can lead to a relative increase in adenylyl cyclase activity and cAMP levels compared to the basal state.
-
Increased Neurotransmitter Release: By preventing the inhibitory effects of the H3 receptor on presynaptic terminals, JNJ-10181457 facilitates the release of acetylcholine and norepinephrine.
Quantitative Data
The following tables summarize the key quantitative data for JNJ-10181457 dihydrochloride.
Table 1: In Vitro Binding Affinities
| Receptor | Species | Assay Type | Value | Reference |
| Histamine H3 | Human | Radioligand Binding | pKi = 8.93 | Tocris Bioscience |
| Histamine H3 | Rat | Radioligand Binding | pKi = 8.15 | Tocris Bioscience |
Table 2: In Vivo Pharmacological Effects in Rats
| Experiment | Model | Dose (i.p.) | Effect | Reference |
| Receptor Occupancy | - | 10 mg/kg | Maximal H3 receptor occupancy | --INVALID-LINK-- |
| Neurotransmitter Release | Microdialysis | 10 mg/kg | Normalization of ACh neurotransmission in the cortex | --INVALID-LINK-- |
| Cognition | Delayed Non-Matching to Position (DNMTP) | 10 mg/kg | Reversal of scopolamine-induced deficits | --INVALID-LINK-- |
| Cognition | Reversal Learning Task | 10 mg/kg (repeated) | Increased percentage of correct responding | --INVALID-LINK-- |
| H3R Agonist Challenge | Imetit-induced water licking | 10 mg/kg | Reversal of imetit-induced effect | --INVALID-LINK-- |
Experimental Protocols
In Vivo Microdialysis for Acetylcholine Release
This protocol is based on the methodology described for assessing neurotransmitter release in the rat cortex.[3][4]
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted above the prefrontal cortex.
-
Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of acetylcholine.
-
Drug Administration: JNJ-10181457 (e.g., 10 mg/kg) is administered intraperitoneally (i.p.).
-
Analysis: Acetylcholine levels in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Delayed Non-Matching to Position (DNMTP) Task
This task assesses spatial working memory in rats.[3][4]
Methodology:
-
Apparatus: An operant chamber with two retractable levers and a food reward dispenser.
-
Training: Rats are trained to press a presented lever for a food reward. They then learn the non-matching rule.
-
Procedure:
-
Sample Phase: One lever is presented, and the rat must press it.
-
Delay Phase: A variable delay period is introduced.
-
Choice Phase: Both levers are presented, and the rat must press the lever that was not presented in the sample phase to receive a reward.
-
-
Drug Testing: To induce a cognitive deficit, a muscarinic antagonist like scopolamine (e.g., 0.06 mg/kg, i.p.) can be administered. JNJ-10181457 (e.g., 10 mg/kg, i.p.) is then co-administered or given as a pretreatment to assess its ability to reverse the deficit. The percentage of correct responses is the primary measure of performance.
Conclusion
JNJ-10181457 dihydrochloride is a selective histamine H3 receptor inverse agonist that enhances the release of acetylcholine and norepinephrine in the brain. This mechanism of action has been demonstrated through in vitro binding assays and in vivo microdialysis and behavioral studies. The pro-cognitive effects observed in preclinical models suggest its potential as a therapeutic agent for treating cognitive deficits associated with various neurological and psychiatric disorders. Further research into its selectivity profile and clinical efficacy is warranted.
References
- 1. Automatic recording of mediating behavior in delayed matching- and nonmatching-to-position procedures in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNJ10181457, a histamine H3 receptor inverse agonist, regulates in vivo microglial functions and improves depression-like behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. JNJ-10181457, a selective non-imidazole histamine H(3) receptor antagonist, normalizes acetylcholine neurotransmission and has efficacy in translational rat models of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
